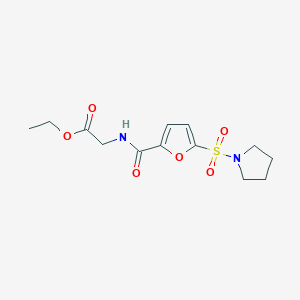

Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate

Description

Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate is a synthetic organic compound featuring a furan-2-carboxamide core substituted with a pyrrolidin-1-ylsulfonyl group at the 5-position and an ethyl glycinate ester at the 2-position.

Properties

IUPAC Name |

ethyl 2-[(5-pyrrolidin-1-ylsulfonylfuran-2-carbonyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O6S/c1-2-20-11(16)9-14-13(17)10-5-6-12(21-10)22(18,19)15-7-3-4-8-15/h5-6H,2-4,7-9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXGRKPPCPTGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=C(O1)S(=O)(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate typically involves multiple steps, starting with the preparation of the furan ring and the pyrrolidine sulfonyl group. The key steps include:

Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrrolidine Sulfonyl Group: This step involves the reaction of pyrrolidine with sulfonyl chloride to form the pyrrolidine sulfonyl intermediate.

Coupling Reactions: The furan ring and the pyrrolidine sulfonyl group are then coupled using suitable coupling agents and conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate has been investigated as a precursor for synthesizing novel pharmaceutical compounds. Its structural features can be modified to enhance therapeutic efficacy against various diseases, particularly in the realm of oncology and infectious diseases. The compound's ability to interact with biological targets makes it a candidate for drug design aimed at specific receptors or enzymes.

Case Studies

- Anticancer Activity : In preliminary studies, derivatives of this compound have shown promising activity against cancer cell lines. For instance, compounds with similar furan structures have demonstrated antitumor effects in vitro, indicating potential for further development into cancer therapeutics.

- Antimicrobial Properties : Research has indicated that modifications of the furan and pyrrolidine components can lead to enhanced antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting applications in treating bacterial infections.

Biological Studies

Enzyme Interaction Studies

The unique chemical structure of this compound allows it to serve as a valuable tool in studying enzyme interactions. Its sulfonamide group can mimic substrates or inhibitors, facilitating investigations into enzyme kinetics and mechanisms.

Receptor Binding Assays

This compound can also be utilized in receptor binding studies to understand the pharmacodynamics of potential drug candidates. By assessing how this compound interacts with specific receptors, researchers can gain insights into its therapeutic potential and optimize its efficacy.

Industrial Applications

Synthesis of Polymers

In industrial chemistry, this compound can be employed as a building block for synthesizing polymers. Its reactivity enables the formation of various polymeric materials with tailored properties for applications ranging from packaging to biomedical devices.

Chemical Reactions and Catalysis

The compound's functional groups allow it to act as a catalyst or reactant in various chemical reactions, potentially leading to the development of new synthetic pathways in organic chemistry.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development, anticancer agents | Targeted therapies, improved efficacy |

| Biological Studies | Enzyme interaction studies, receptor binding assays | Insights into drug mechanisms |

| Industrial Applications | Polymer synthesis, catalysis | Tailored material properties |

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the pyrrolidine sulfonyl group can interact with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Comparative Insights:

However, benzofuran derivatives exhibit broader antimicrobial activity due to extended π-conjugation . Imidazole analogs () demonstrate higher rigidity and stronger hydrogen-bonding capacity, which correlates with their reported kinase-inhibitory effects .

Substituent Effects: The pyrrolidin-1-ylsulfonyl group in the target compound differs from methylsulfinyl () and halogenated aryl groups (). Ethyl ester groups are common in prodrug design (e.g., ’s cephalosporin derivative), suggesting the target compound may exhibit improved membrane permeability compared to carboxylic acid analogs .

Biological Activity Trends :

- Halogenated aryl groups (e.g., 4-chlorophenyl in ) enhance cytotoxicity in imidazole derivatives, while pyrrolidinyl motifs () are linked to neurological target engagement. The target compound’s lack of halogenation may limit direct anticancer activity but could reduce off-target toxicity .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s imidazole derivatives, where coupling reactions install the sulfonyl and ester groups .

- Pharmacological Potential: Based on structural analogs, the compound may exhibit antiviral or antibacterial activity, though in vitro testing is required to confirm this .

- Limitations : The absence of halogenation or extended aromatic systems (vs. benzofuran/imidazole) may reduce potency against conventional targets like kinases or bacterial enzymes .

Biological Activity

Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₁₃H₁₈N₂O₆S

- Molecular Weight : 330.36 g/mol

- CAS Number : 1171399-47-5

The compound features a furan ring, a pyrrolidine sulfonyl group, and an ethyl ester, which contribute to its diverse reactivity and biological interactions .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : This is achieved through cyclization reactions using suitable precursors under acidic or basic conditions.

- Introduction of the Pyrrolidine Sulfonyl Group : The sulfonyl group is introduced via reactions with sulfonyl chlorides.

- Coupling Reactions : The furan ring is coupled with the pyrrolidine sulfonyl group to form the final product, often using coupling agents .

Enzyme Inhibition

This compound may act as an enzyme inhibitor due to its unique functional groups. Compounds with similar structures have been investigated for their ability to inhibit enzymes involved in critical biochemical pathways, such as those related to inflammation and cancer progression .

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of compounds structurally related to this compound:

These studies highlight the potential of this compound as a candidate for further research in anticancer therapies and enzyme modulation.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-(5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamido)acetate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Furanone recycling : Reacting furanone derivatives with cyanoacetic ester in the presence of triethylamine as a catalyst to form pyrrole intermediates .

- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions.

- Esterification : Finalizing the structure using ethyl chloroacetate or similar reagents in a polar aprotic solvent (e.g., DMF or THF).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating high-purity product .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Molecular Docking : Predict binding affinity of intermediates to biological targets (e.g., tubulin) using AutoDock Vina or Schrödinger Suite .

- DFT Calculations : Analyze transition states and reaction energetics (e.g., sulfonylation step) with Gaussian or ORCA software to identify rate-limiting steps .

- Crystallography : Refine crystal structures using ORTEP-3 (for graphical representation) to validate stereochemistry and intermolecular interactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and esterification. Key signals include the furan proton (δ ~7.5 ppm) and pyrrolidine methylenes (δ ~3.0 ppm) .

- HRMS : Electrospray ionization (ESI) or TOF-MS to verify molecular weight (e.g., observed [M+Na]⁺ peak matching theoretical mass) .

- XRD : Single-crystal X-ray diffraction to resolve stereochemical ambiguities (space group, unit cell parameters) .

Advanced: How can reaction mechanisms for key steps (e.g., sulfonylation) be analyzed experimentally?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to determine rate constants. Use pseudo-first-order conditions with excess pyrrolidine .

- Isotopic Labeling : Introduce ¹⁸O or deuterium in sulfonyl chloride to track oxygen/sulfur participation via MS/MS fragmentation .

- Trapping Intermediates : Quench reactions at timed intervals with methanol to isolate and characterize transient species (e.g., sulfonic acid intermediates) .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Anti-Tubulin Agents : Derivatives of this scaffold inhibit tubulin polymerization, validated via in vitro assays (IC₅₀ values against MCF-7 or HeLa cells) .

- Kinase Inhibition : The pyrrolidine-sulfonyl group enhances selectivity for ATP-binding pockets in kinases (e.g., EGFR or VEGFR2) .

- Prodrug Design : The ethyl ester moiety improves bioavailability, enabling hydrolysis to active carboxylic acids in vivo .

Advanced: How is bioactivity evaluated against cancer cell lines, and how are contradictions in data resolved?

Methodological Answer:

- Cell Viability Assays : Use MTT or SRB assays with dose-response curves (1–100 µM). Normalize results to positive controls (e.g., paclitaxel) .

- Contradiction Analysis : Address discrepancies (e.g., variable IC₅₀) by standardizing assay conditions (cell passage number, serum concentration) and validating via orthogonal methods (flow cytometry for apoptosis) .

- Docking Studies : Correlate bioactivity with computational predictions of binding modes to identify structural outliers .

Advanced: How can solubility limitations of this compound be addressed for in vivo studies?

Methodological Answer:

- Co-Crystallization : Co-formulate with cyclodextrins or succinic acid to enhance aqueous solubility (phase solubility studies) .

- Prodrug Modification : Replace the ethyl ester with PEGylated or glycosylated esters to improve pharmacokinetics .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm, PDI <0.2) for sustained release, characterized via DLS and TEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.